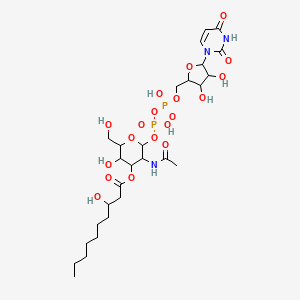
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound plays a significant role in microbial pathogenesis research, particularly in understanding the mechanisms of lipopolysaccharide biosynthesis and identifying potential drug targets to combat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves multiple steps, starting from the basic building blocks of uridine and N-acetylglucosamine. The key steps include the acylation of N-acetylglucosamine with R-3-hydroxydecanoic acid, followed by the phosphorylation of the resulting compound to form the diphosphate linkage with uridine. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound is carried out using optimized synthetic routes that ensure scalability and cost-effectiveness. The process involves large-scale chemical synthesis with stringent quality control measures to maintain the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc has extensive applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a crucial role in studying bacterial lipopolysaccharide biosynthesis and microbial pathogenesis.
Medicine: Investigated as a potential target for developing antibiotics against Gram-negative bacterial infections.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc involves its role as an intermediate in the biosynthesis of lipid A. The compound is enzymatically converted to lipid A, which is a key component of the outer membrane of Gram-negative bacteria. This process involves several enzymes, including acyltransferases and deacetylases, which catalyze the transfer of acyl groups and the removal of acetyl groups, respectively. The molecular targets and pathways involved in this process are critical for maintaining the structural integrity and function of the bacterial outer membrane.
Comparison with Similar Compounds
Similar compounds to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc include:
UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc: Another intermediate in lipid A biosynthesis with a longer acyl chain.
UDP-2,3-diacylglucosamine: A related compound with two acyl groups attached to the glucosamine moiety.
UDP-N-acetylglucosamine: A simpler precursor in the biosynthesis pathway without the acyl group.
The uniqueness of this compound lies in its specific role in the biosynthesis of lipid A and its potential as a target for antibiotic development.
Properties
Molecular Formula |
C27H45N3O19P2 |
|---|---|
Molecular Weight |
777.6 g/mol |
IUPAC Name |
[3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate |
InChI |
InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39) |
InChI Key |
MQPZMQHQQMJGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


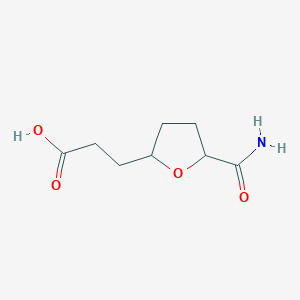
![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
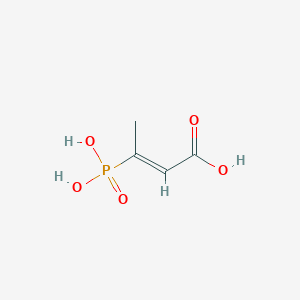
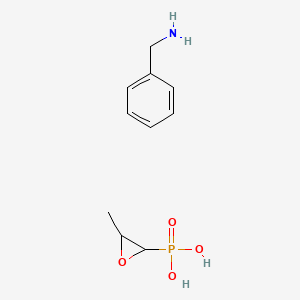

![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
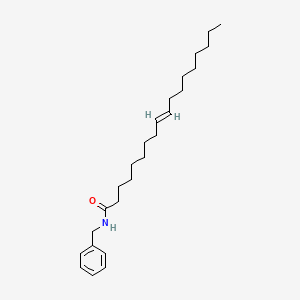
![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)


